N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide
Description
N-[3-(3,4-Dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide is a synthetic heterocyclic compound featuring a thiochromen-4-one (thiochromone) core fused with a substituted phenyl group and a furan carboxamide moiety. The thiochromone scaffold, a sulfur-containing analog of chromone (1,4-benzopyrone), confers unique electronic and steric properties due to the replacement of oxygen with sulfur in the pyran ring. This compound is of interest in medicinal chemistry for its structural hybridity, combining pharmacophores associated with antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5S/c1-26-15-10-9-13(12-17(15)27-2)19-20(24)14-6-3-4-8-18(14)29-22(19)23-21(25)16-7-5-11-28-16/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUULZRKBLYLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiochromen core fused with a furan-2-carboxamide moiety, along with two methoxy groups on the phenyl ring. Its molecular formula is , and it has notable structural characteristics that influence its biological activity.
Chemical Structure
| Component | Description |
|---|---|
| Thiochromen Core | Central structure providing unique reactivity |
| Methoxy Groups | Enhance solubility and biological interaction |
| Furan-2-Carboxamide Moiety | Potential site for enzyme interaction |
Antimicrobial Activity
Research indicates that derivatives of thiochromen compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition of various bacterial strains.
Case Study: Antibacterial Activity
In a controlled study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The results indicated that the compound exhibits selective antibacterial activity, particularly against gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound was evaluated for cytotoxic effects using the MTT assay.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies were conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 22 |
These findings suggest that the compound has promising anticancer properties, with lower IC50 values indicating higher potency against these cancer cell lines.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Increased ROS levels have been observed following treatment with this compound, leading to oxidative stress in target cells.
- Gene Expression Regulation : The compound may influence gene expression related to apoptosis and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazolidinone and Chromone Hybrids
Compounds such as N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () share structural similarities, including a chromone/thiochromone core and a thiazolidinone ring. Key differences include:
- Core Heteroatom : The sulfur atom in thiochromone (target compound) vs. oxygen in chromone (analog) alters electronic properties and metabolic stability.
- Substituent Position : The 3,4-dimethoxyphenyl group in the target compound vs. the 6-methyl chromone substituent in the analog may influence binding affinity to biological targets like fungal enzymes .
Furan Carboxamide Derivatives
Compounds like N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () exhibit a furan carboxamide group but differ in their core heterocycles (thiazol vs. thiochromone).
Thiochromone vs. Chromone Derivatives
The thiochromone core in the target compound distinguishes it from oxygenated chromone derivatives (e.g., compounds in ). Sulfur’s larger atomic radius and lower electronegativity may enhance π-π stacking interactions with aromatic residues in enzyme active sites, improving inhibitory potency against targets like cytochrome P450 or kinases .
Substituent Effects on Bioactivity
- Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound vs. dihydroxyphenyl groups in compounds (e.g., 5d , 5e , 5f ) impacts solubility and redox activity. Methoxy groups increase lipophilicity, favoring blood-brain barrier penetration, while hydroxyl groups may confer antioxidant properties but reduce metabolic stability .
- Furan vs. Thiazole : Furan carboxamide (target compound) offers a planar, electron-rich system for hydrogen bonding, whereas thiazole-based analogs () provide additional nitrogen-based interactions.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s chromone-thiazolidinone hybrids, involving condensation of thiochromone intermediates with activated furan carboxamides.
- The thiochromone variant may show enhanced activity due to sulfur’s electronic effects.
- Challenges : The 3,4-dimethoxyphenyl group may confer CYP450 inhibition risks, necessitating further toxicological profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
